2-amino-4-hydroxy-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an amino group and a methylphenyl group attached to a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure and aromatization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substituents.
Substitution: The amino and methylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its anticancer, antitrypanosomal, and antiplasmodial activities.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused to the pyrimidine core and show diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally related to pyrido[2,3-d]pyrimidines.
Uniqueness
2-AMINO-5-(3-METHYLPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit specific enzymes and receptors with high selectivity makes it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-amino-5-(3-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-3-2-4-8(5-7)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) |
InChI Key |
KELBVIAXJKVCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.